molecular formula C6H7IN2 B12446983 (2-Iodopyridin-3-yl)methanamine

(2-Iodopyridin-3-yl)methanamine

Katalognummer: B12446983
Molekulargewicht: 234.04 g/mol
InChI-Schlüssel: YRZGJRNDYLADEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Iodopyridin-3-yl)methanamine: is an organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, where an iodine atom is attached to the second position and a methanamine group is attached to the third position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Classical Method: One common method for synthesizing (2-Iodopyridin-3-yl)methanamine involves the reaction of 2-iodopyridine with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

    Nanocatalyst Method: Another method involves the use of magnesium oxide nanoparticles as a catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: (2-Iodopyridin-3-yl)methanamine can undergo oxidation reactions to form corresponding pyridin-2-yl-methanones.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.

    Reduction: Reduction of this compound can lead to the formation of various amine derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Copper catalysts, water, mild conditions.

    Substitution: Alkyl halides, organometallic reagents, inert atmosphere.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).

Major Products:

    Oxidation: Pyridin-2-yl-methanones.

    Substitution: Various substituted pyridine derivatives.

    Reduction: Amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: (2-Iodopyridin-3-yl)methanamine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds with potential biological activity .

Biology: In biological research, this compound is used to study the interactions of iodine-containing compounds with biological systems. It serves as a precursor for the synthesis of radiolabeled compounds used in imaging studies.

Medicine: Its derivatives have shown promise as inhibitors of various enzymes and receptors, making it a valuable scaffold for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of advanced materials with specific functionalities.

Wirkmechanismus

The mechanism of action of (2-Iodopyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the methanamine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (2-Iodopyridin-3-yl)methanamine is unique due to the specific positioning of the iodine atom and the methanamine group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C6H7IN2

Molekulargewicht

234.04 g/mol

IUPAC-Name

(2-iodopyridin-3-yl)methanamine

InChI

InChI=1S/C6H7IN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2

InChI-Schlüssel

YRZGJRNDYLADEU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)I)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.